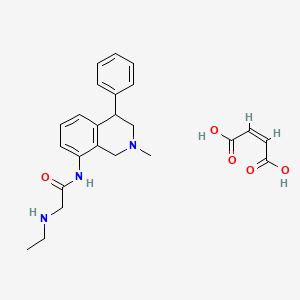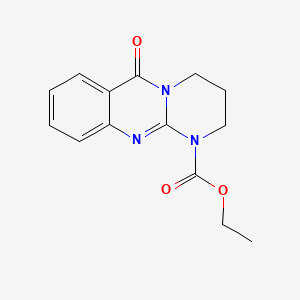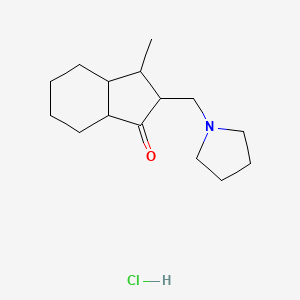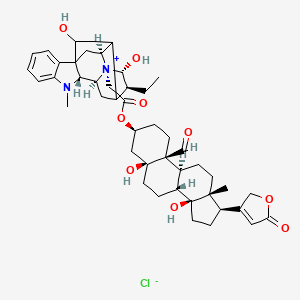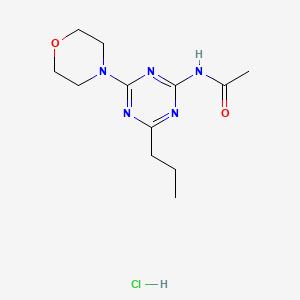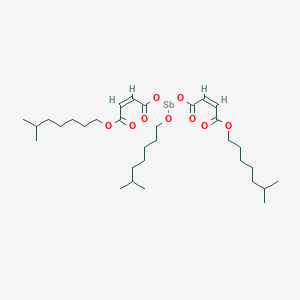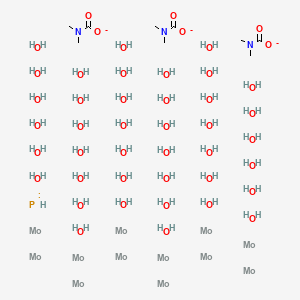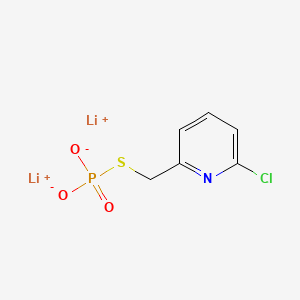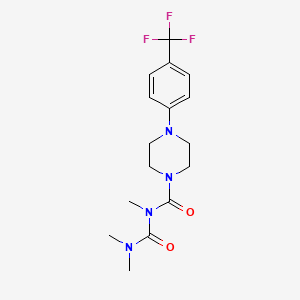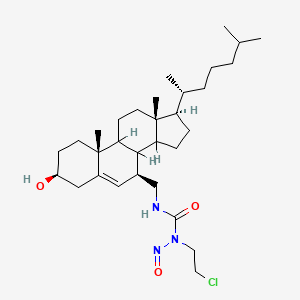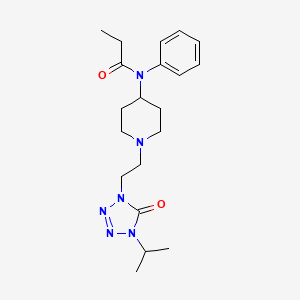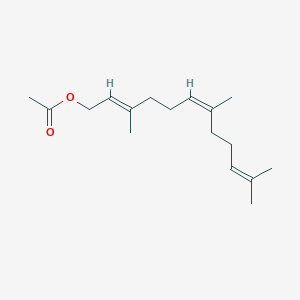![molecular formula C27H36N4O8 B12773172 (E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate CAS No. 84916-34-7](/img/structure/B12773172.png)
(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including a pyrrolidine ring, a piperazine ring, and a cyclohexane carboxylate moiety, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as (E)-but-2-enedioic acid, pyrrolidine-2,5-dione, 4-pyridin-2-ylpiperazine, and cyclohexanecarboxylic acid.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using large reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and piperazine rings.
Reduction: Reduction reactions can target the double bonds and carbonyl groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or alkyl halides under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: Potential use as a scaffold for designing new pharmaceuticals targeting specific enzymes or receptors.
Biochemical Studies: Used in studying enzyme mechanisms and protein-ligand interactions.
Medicine
Therapeutics: Investigated for its potential therapeutic effects in treating diseases such as cancer or neurological disorders.
Diagnostics: Utilized in the development of diagnostic agents for imaging and disease detection.
Industry
Material Science: Employed in the synthesis of polymers and advanced materials.
Agriculture: Used in the development of agrochemicals for pest control and crop protection.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The pyrrolidine and piperazine rings facilitate binding to these targets, while the cyclohexanecarboxylate moiety enhances the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] acetate
- **(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] benzoate
Uniqueness
Functional Diversity: The presence of multiple functional groups allows for a wide range of chemical reactions and biological interactions.
Stability: The cyclohexanecarboxylate moiety provides enhanced stability compared to similar compounds.
Bioavailability: Improved bioavailability due to the specific arrangement of functional groups.
This compound’s unique combination of functional groups and structural features makes it a valuable molecule for various scientific and industrial applications.
Properties
CAS No. |
84916-34-7 |
|---|---|
Molecular Formula |
C27H36N4O8 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C23H32N4O4.C4H4O4/c28-21-9-10-22(29)27(21)17-19(31-23(30)18-6-2-1-3-7-18)16-25-12-14-26(15-13-25)20-8-4-5-11-24-20;5-3(6)1-2-4(7)8/h4-5,8,11,18-19H,1-3,6-7,9-10,12-17H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
VSFMELQCNYRJMG-WLHGVMLRSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)OC(CN2CCN(CC2)C3=CC=CC=N3)CN4C(=O)CCC4=O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCC(CC1)C(=O)OC(CN2CCN(CC2)C3=CC=CC=N3)CN4C(=O)CCC4=O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


